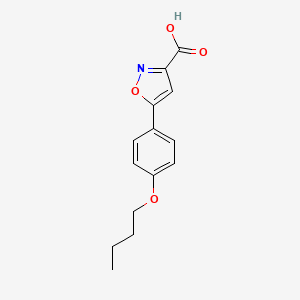

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid

Description

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a carboxylic acid group and at position 5 with a 4-butoxyphenyl moiety.

Propriétés

IUPAC Name |

5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13-9-12(14(16)17)15-19-13/h4-7,9H,2-3,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILKFLVJTQARFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-butoxybenzoyl chloride with hydroxylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted oxazole derivatives.

Applications De Recherche Scientifique

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Lipophilicity: The butoxyphenyl group in the target compound likely confers higher lipophilicity compared to morpholinomethyl (polar) or furyl (moderate) substituents. This property may enhance membrane permeability, critical for oral bioavailability. Halogenated analogs (e.g., Cl, Br, F) exhibit increased molecular weight and lipophilicity, which can improve target binding but reduce aqueous solubility .

Acidity (pKa) :

- The carboxylic acid group (pKa ~2–4) is influenced by substituents. For example, electron-withdrawing groups (e.g., halogens) lower pKa, increasing ionization at physiological pH, while electron-donating groups (e.g., butoxy) may slightly raise it .

Biological Activity: The thiazole-containing analog (IC₅₀ = 110 µM) demonstrates competitive enzyme inhibition, suggesting that bulkier substituents (e.g., thiazole) may sterically hinder active-site binding compared to smaller groups like butoxyphenyl .

Synthetic Utility :

- Compounds like 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid serve as intermediates in synthesizing complex molecules (e.g., Ceapin-A7), highlighting the versatility of oxazole-carboxylic acid scaffolds .

Activité Biologique

5-(4-Butoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in immunosuppression and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological properties. The synthesis typically involves reactions between substituted phenyl compounds and oxazole derivatives, leading to the formation of various carboxylic acid derivatives.

Immunosuppressive Properties

Research indicates that derivatives of isoxazole, including 5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid, exhibit significant immunosuppressive properties. For example, studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The mechanism appears to involve modulation of signaling pathways related to apoptosis and inflammation.

Table 1: Immunosuppressive Activity of Isoxazole Derivatives

| Compound | Inhibition (%) | Mechanism of Action |

|---|---|---|

| 5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid | TBD | Inhibition of PBMC proliferation |

| MM3 (related compound) | 70% | Induction of caspase expression |

| Cyclosporine A | 65% | Reference immunosuppressant |

Anti-inflammatory Effects

In addition to immunosuppressive activity, studies have highlighted the anti-inflammatory potential of isoxazole derivatives. For instance, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cell cultures . This suggests that these compounds may be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro experiments using Jurkat cells demonstrated that treatment with 5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid led to significant changes in the expression levels of various apoptotic markers. Notably, there was a marked increase in caspase expression while Bcl-2 levels decreased, indicating a shift towards pro-apoptotic signaling .

Table 2: Expression Changes Induced by Compound Treatment

| Signaling Molecule | Expression Level (Fold Change) |

|---|---|

| Bcl-2 | 0.5 |

| Caspase-3 | 20.6 |

| Caspase-7 | 16.0 |

| Caspase-8 | TBD |

In Vivo Studies

While most studies focus on in vitro assessments, the potential for in vivo applications remains promising. Compounds similar to 5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid have shown efficacy in mouse models for inflammatory diseases, exhibiting both safety and therapeutic benefits without significant toxicity .

The biological activity of 5-(4-butoxyphenyl)-1,2-oxazole-3-carboxylic acid can be attributed to its interaction with specific cellular pathways involved in inflammation and immune response regulation. The compound appears to modulate key signaling proteins such as NF-κB and various caspases involved in apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.